3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
CAS No.: 879326-80-4
Cat. No.: VC2287379
Molecular Formula: C13H19NO2Si
Molecular Weight: 249.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879326-80-4 |
|---|---|
| Molecular Formula | C13H19NO2Si |
| Molecular Weight | 249.38 g/mol |
| IUPAC Name | 2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 |
| Standard InChI Key | OZASIYDGVNBWMZ-UHFFFAOYSA-N |
| SMILES | COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |
| Canonical SMILES | COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |
Introduction
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound with a molecular formula of C13H19NO2Si and a CAS number of 879326-80-4 . This compound is of interest in various chemical syntheses, particularly in peptide synthesis, due to its unique functional groups .
Synthesis and Applications
The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves the incorporation of a trimethylsilyl (TMS) group and a dimethoxymethyl group into a pyridine ring. The TMS group is commonly used as a protecting group for alkynes, facilitating further reactions such as cross-coupling reactions . The dimethoxymethyl group can be used in various organic transformations, including peptide synthesis .
Applications in Peptide Synthesis
This compound is used as a reagent in peptide synthesis due to its ability to participate in various organic reactions. The presence of the ethynyl group allows for the formation of complex molecules through cross-coupling reactions, while the dimethoxymethyl group can be transformed into other functional groups, providing versatility in synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume